molecular formula C19H14ClN5OS B2935340 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-31-7

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2935340
CAS RN: 1207013-31-7
M. Wt: 395.87
InChI Key: XFIPSMGRSLFBME-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.87. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Triazole derivatives exhibit significant interest due to their diverse biological activities. For instance, the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been explored, revealing that these compounds can exhibit potent antioxidant and antiradical activities. This suggests that structurally similar compounds, including the specified triazole derivative, could potentially serve as antioxidants in pharmaceutical applications or in material science to prevent oxidation-related damage (Bekircan et al., 2008).

Antimicrobial and Antitumor Activities

Another significant area of application for triazole derivatives is in antimicrobial and anticancer therapy. Studies have shown that triazole compounds can exhibit high efficiency against various pathogenic bacteria, fungi, and even tumor cells. For example, novel arylazothiazole disperse dyes containing selenium, which share a structural motif with the compound , have demonstrated promising antimicrobial and antitumor activities against specific cell lines, suggesting their potential use in the development of new therapeutic agents (Khalifa et al., 2015).

Molecular Docking and In Vitro Screening

The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridine, indicate these compounds' potential in interacting with biological targets. These activities are essential in drug discovery and development, suggesting that the specific triazole derivative might find applications in identifying new therapeutic targets or as a lead compound in drug design (Flefel et al., 2018).

NK-1 Antagonist Activity

Regioselective pyridine metallation chemistry has been utilized to produce compounds exhibiting NK-1 antagonist activity, important for treating conditions like depression, anxiety, and nausea. This highlights another potential therapeutic application for compounds structurally related to the specified triazole derivative, which could be explored for its potential in similar biomedical applications (Jungheim et al., 2006).

properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-15-5-1-2-6-16(15)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-14-4-3-11-27-14/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPSMGRSLFBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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